molecular formula C8H6F3NO B7946453 3-Methyl-5-(trifluoromethyl)picolinaldehyde CAS No. 780800-84-2

3-Methyl-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B7946453
CAS No.: 780800-84-2
M. Wt: 189.13 g/mol
InChI Key: HTWJJVKCNUEJAV-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)picolinaldehyde is a pyridine-derived aldehyde with substituents at positions 3 (methyl) and 5 (trifluoromethyl). The compound features a reactive aldehyde group at position 2, a methyl group at position 3, and a trifluoromethyl group at position 5. Such substitutions are critical in medicinal chemistry and agrochemical research due to their influence on electronic properties, lipophilicity, and metabolic stability .

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-12-7(5)4-13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWJJVKCNUEJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856449
Record name 3-Methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780800-84-2
Record name 3-Methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-methylpyridine with trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS No. Molecular Formula MW (g/mol) Functional Groups/Substituents Key Properties Reference
5-(Trifluoromethyl)picolinaldehyde 31224-82-5 C₇H₄F₃NO 175.11 Aldehyde (C2), CF₃ (C5) Log S: -2.0; TPSA: 29.96 Ų
3-Fluoro-5-(trifluoromethyl)picolinaldehyde 1227499-98-0 C₇H₃F₄NO 193.1 Aldehyde (C2), F (C3), CF₃ (C5) Solubility: Sample solution at 10 mM
Methyl 3-fluoro-5-(trifluoromethyl)picolinate 1803834-87-8 C₈H₅F₄NO₂ 223.12 Ester (C2), F (C3), CF₃ (C5) Boiling point: 241.8°C (predicted)
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid 796090-24-9 C₇H₃ClF₃NO₂ 225.55 Carboxylic acid (C2), Cl (C6), CF₃ (C3) Similarity score: 0.84 to target compound

Key Differences and Implications

Electronic Effects and Reactivity
  • Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in 3-methyl-5-(trifluoromethyl)picolinaldehyde enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). In contrast, methyl esters (e.g., CAS 1803834-87-8) and carboxylic acids (e.g., CAS 796090-24-9) are less reactive but offer better stability for storage .
  • Substituent Effects: Methyl (C3) vs. Trifluoromethyl (C5): This group enhances lipophilicity and resistance to oxidative metabolism, a feature shared across all compared compounds .
Physicochemical Properties
  • Solubility : The target compound’s solubility is expected to be lower than 5-(trifluoromethyl)picolinaldehyde (Log S -2.0) due to the added methyl group .
  • Boiling Point : Methyl esters (e.g., CAS 1803834-87-8) exhibit higher boiling points (241.8°C) than aldehydes due to stronger dipole-dipole interactions .

Biological Activity

3-Methyl-5-(trifluoromethyl)picolinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H6F3N
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 879920-64-9

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the biological activity of the compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
BxPC-3 (pancreatic)0.051
Panc-1 (pancreatic)0.066
WI38 (normal fibroblast)0.36

These values suggest that the compound is more potent against cancer cells compared to normal cells, highlighting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various compounds, this compound was found to significantly reduce cell viability in pancreatic cancer cell lines after a 24-hour exposure period. The IC50 values were notably lower than those of conventional chemotherapeutics, indicating a potential for development as a novel therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the picolinaldehyde structure could enhance its biological activity. The introduction of electron-withdrawing groups like trifluoromethyl was shown to improve potency against certain cancer types while maintaining selectivity for malignant cells over normal cells .

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